6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester

Vue d'ensemble

Description

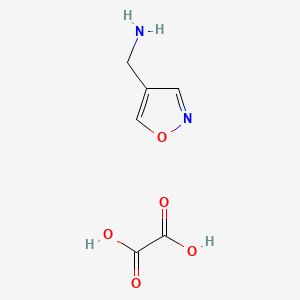

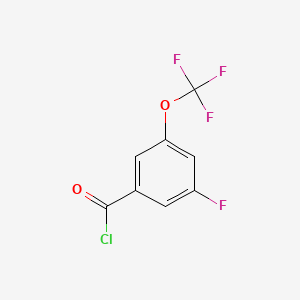

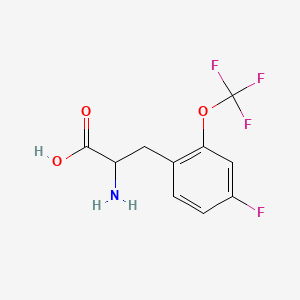

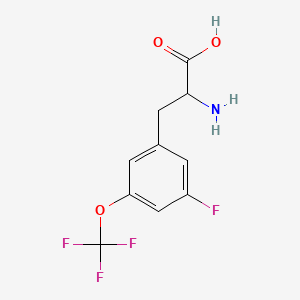

“6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester” is a specialty product used for proteomics research . Its molecular formula is C11H15N3O2, and it has a molecular weight of 221.26 .

Synthesis Analysis

The synthesis of compounds similar to “6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

- A study highlighted the synthesis of certain thiazolo[3,2-a]pyrimidine derivatives, including compounds structurally similar to 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester. These compounds demonstrated moderate anti-inflammatory activity, which suggests potential applications in medical research for inflammatory conditions (Tozkoparan et al., 1999).

Hypotensive Properties

- Research on diquaternarized amino alcohol esters of piperidinecarboxylic acids and a pyridinecarboxylic acid, structurally related to 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester, revealed their hypotensive activity in rats. This points towards their potential utility in developing therapeutic agents for managing blood pressure (Hudak et al., 1957).

Analgesic Activity

- The analgesic potential of pyrrole esters of tropanols and related structures, which share functional similarities with 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester, was demonstrated. These compounds, particularly 1-Methyl-4-piperidinol 4-(2,4,5-trimethylpyrrole-3-carboxylate), exhibited significant analgesic activity, suggesting their application in pain management (Waters, 1977).

Cardiotonic Activity

- Ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, related to the chemical , were synthesized and tested for their cardiotonic activity. These compounds, especially compound 28, exhibited significant positive inotropic effects, indicating their potential use in treating heart-related conditions (Dorigo et al., 1996).

Metabolite Identification and Detection

- The identification of a major equine urinary metabolite of Remifentanil, structurally similar to 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester, underlines the importance of such compounds in veterinary medicine and drug testing (Lehner et al., 2000).

In Vivo Trans-Esterification Studies

- Studies involving in vitro and in vivo trans-esterification of related compounds have provided insights into the pharmacokinetics and the influence of ethanol on drugs, showcasing the significance of such compounds in drug development and therapeutic applications (Chen et al., 2004).

Orientations Futures

The future directions for research on “6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester” and similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, further exploration of the biological and pharmacological applications of piperidine-containing compounds could be beneficial .

Propriétés

IUPAC Name |

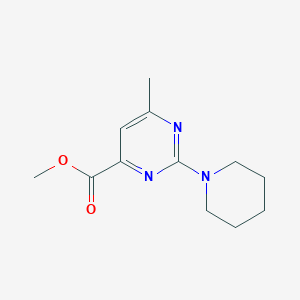

methyl 6-methyl-2-piperidin-1-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-8-10(11(16)17-2)14-12(13-9)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKMDGLOLPOVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)